molecular formula C10H18O5 B13691744 Methyl 5,5-Diethoxy-3-oxopentanoate

Methyl 5,5-Diethoxy-3-oxopentanoate

Cat. No.: B13691744
M. Wt: 218.25 g/mol
InChI Key: DGYQKAVHIIJYIQ-UHFFFAOYSA-N
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Description

Methyl 5,5-Diethoxy-3-oxopentanoate is an organic compound that belongs to the class of beta-keto esters These compounds are characterized by the presence of a keto group (C=O) and an ester group (COOR) in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-Diethoxy-3-oxopentanoate can be synthesized through several methods. One common approach involves the base-catalyzed Michael addition of diethyl malonate to methyl vinyl ketone. This reaction proceeds under mild conditions and yields the desired product with high purity. The reaction can be carried out in a solvent-free environment, making it more sustainable and environmentally friendly .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis. The process typically starts with readily available building blocks and employs catalytic amounts of base to drive the reaction. The use of green chemistry principles, such as solvent-free reactions and minimal waste generation, is emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-Diethoxy-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 5,5-Diethoxy-3-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5-Diethoxy-3-oxopentanoate involves its reactivity as a beta-keto ester. The compound can undergo decarboxylation, where the carboxyl group is removed, leading to the formation of enolate intermediates. These intermediates can participate in various reactions, such as aldol condensations and Michael additions, to form more complex structures .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopentanoate: Another beta-keto ester with similar reactivity but different substituents.

    Methyl 5-methoxy-3-oxopentanoate: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

Methyl 5,5-Diethoxy-3-oxopentanoate is unique due to its diethoxy substitution, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other beta-keto esters may not be as effective .

Properties

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5,5-diethoxy-3-oxopentanoate

InChI

InChI=1S/C10H18O5/c1-4-14-10(15-5-2)7-8(11)6-9(12)13-3/h10H,4-7H2,1-3H3

InChI Key

DGYQKAVHIIJYIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)CC(=O)OC)OCC

Origin of Product

United States

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